Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class primarily used in veterinary medicine. It is known for its effectiveness against a range of bacterial infections, particularly those caused by Gram-negative bacteria, and to a lesser extent, Gram-positive bacteria. The application of flumequine spans across various species, including swine, poultry, and fish, addressing diseases such as swine dysentery, colibacillosis in turkeys, and potentially affecting the immune response in European eels123.
(R)-Flumequine possesses a chiral center, leading to the existence of two enantiomers. Its structure comprises a bicyclic aromatic system, characteristic of fluoroquinolones. Specific details on bond lengths, angles, and spatial arrangements are not provided in the analyzed papers. Computational chemistry methods, such as density functional theory (DFT), can be employed to gain further insights into the molecular structure and electronic properties.
The mechanism of action of flumequine, like other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, flumequine disrupts the supercoiling process of bacterial DNA, which leads to the inhibition of bacterial cell division and eventually the death of the bacterial cell. This mode of action is broad-spectrum, making flumequine effective against a variety of bacterial pathogens123.
In swine, flumequine has been reported to minimize the impact of swine dysentery outbreaks, a severe disease caused by Brachyspira hyodysenteriae. However, a study evaluating the in vitro activity of flumequine against 48 field isolates of B. hyodysenteriae using a microdilution test indicated relatively high values of MIC50 (50 µg/mL) and MBC50 (50 µg/mL), suggesting poor activity against this specific pathogen. The effectiveness of flumequine in treating swine dysentery may be attributed to its action against other bacteria involved in the disease's pathogenesis rather than B. hyodysenteriae itself1.
In European eels, the influence of flumequine on lymphoid cell proliferation was investigated through an in vivo test involving peroral drug administration and subsequent intraperitoneal injections with mitogens. The study found that flumequine possesses mitogenic properties, with a synergistic effect observed after lipopolysaccharide (LPS) stimulation and an antagonistic effect after concanavalin A (ConA) stimulation. Flow cytometric analysis revealed a significant reduction in the mean proportion of surface immunoglobulin-positive cells in flumequine-treated animals, suggesting that flumequine enhances the proliferation of certain lymphoid cells2.
Flumequine's pharmacokinetic and pharmacodynamic properties were evaluated in the context of treating colibacillosis in turkeys, a disease commonly caused by Escherichia coli. The study compared the efficacy of different dosages and administration methods of flumequine, finding that the ratios of maximum concentration (Cmax)/MIC50 and area under the plasma concentration-time curve (AUC)/MIC50 achieved were lower than the breakpoints typically used for fluoroquinolones. These findings suggest that while flumequine can be used to treat colibacillosis, there is a need to revise the dosage scheme to ensure prudent and responsible use of antimicrobials in veterinary medicine3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: